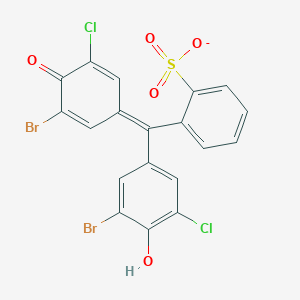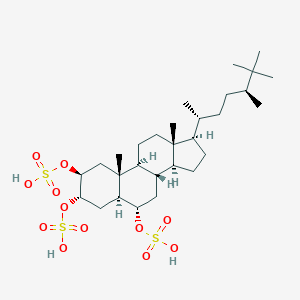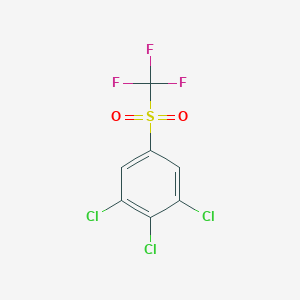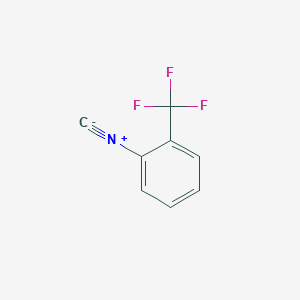
1-Isocyano-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-2-(trifluoromethyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is soluble in organic solvents and has a strong odor. This compound is also known as TfnCN and has the molecular formula C8H4F3N.
Scientific Research Applications
1-Isocyano-2-(trifluoromethyl)benzene has been used in various scientific research applications. It is a versatile compound that can be used in the synthesis of other compounds such as pharmaceuticals and agrochemicals. TfnCN has also been used as a reagent in organic synthesis reactions such as the synthesis of isocyanates and isothiocyanates. Additionally, TfnCN has been used in the development of new materials such as polymers and liquid crystals.
Mechanism Of Action
The mechanism of action of 1-Isocyano-2-(trifluoromethyl)benzene is not well understood. However, studies have shown that TfnCN can react with various functional groups such as amines, alcohols, and thiols. This reactivity makes TfnCN a useful reagent in organic synthesis reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Isocyano-2-(trifluoromethyl)benzene. However, studies have shown that TfnCN can react with proteins and peptides. This property has led to the development of TfnCN-based protein labeling techniques.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Isocyano-2-(trifluoromethyl)benzene is its high reactivity towards various functional groups. This property makes TfnCN a useful reagent in organic synthesis reactions. However, the high reactivity of TfnCN can also be a limitation in some cases as it can lead to unwanted side reactions. Additionally, TfnCN is a toxic and hazardous compound that requires careful handling and disposal.
Future Directions
There are several future directions for the research on 1-Isocyano-2-(trifluoromethyl)benzene. One potential direction is the development of new TfnCN-based protein labeling techniques. Another direction is the synthesis of new compounds using TfnCN as a reagent. Additionally, the use of TfnCN in the development of new materials such as polymers and liquid crystals can also be explored. Finally, the optimization of the synthesis method of TfnCN can lead to higher yields and lower costs, making it more accessible for scientific research.
Conclusion:
In conclusion, 1-Isocyano-2-(trifluoromethyl)benzene is a versatile compound that has gained significant attention in scientific research. Its high reactivity towards various functional groups makes it a useful reagent in organic synthesis reactions. TfnCN has also been used in the development of new materials and protein labeling techniques. However, the high reactivity and toxicity of TfnCN require careful handling and disposal. Future research on TfnCN can lead to the development of new compounds, materials, and techniques that can have significant applications in various fields.
Synthesis Methods
The synthesis of 1-Isocyano-2-(trifluoromethyl)benzene involves the reaction of 2-(trifluoromethyl)aniline with chloroformate. This reaction takes place in the presence of a base such as triethylamine and leads to the formation of TfnCN. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
properties
CAS RN |
105359-81-7 |
|---|---|
Product Name |
1-Isocyano-2-(trifluoromethyl)benzene |
Molecular Formula |
C8H4F3N |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
1-isocyano-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H |
InChI Key |
NLYWGZABHMGXNS-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]C1=CC=CC=C1C(F)(F)F |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1C(F)(F)F |
synonyms |
Benzene, 1-isocyano-2-(trifluoromethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



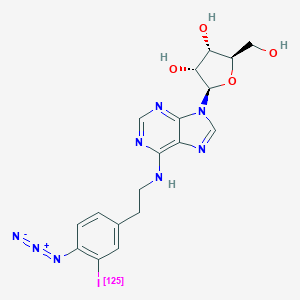
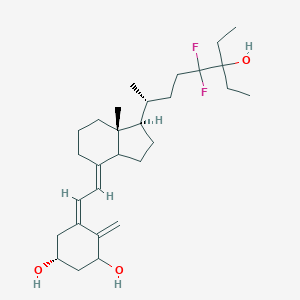
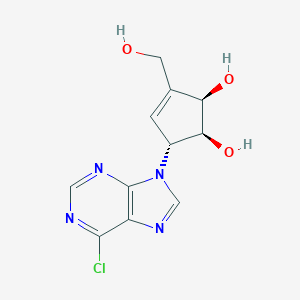
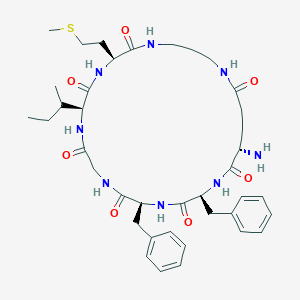

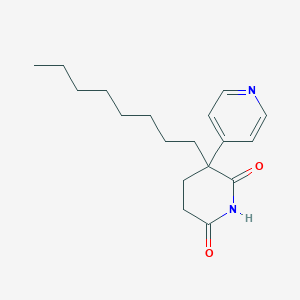
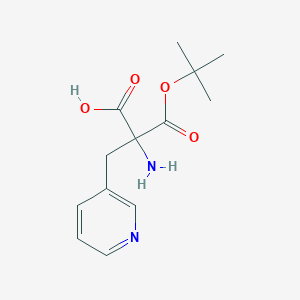
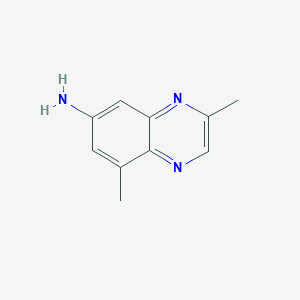
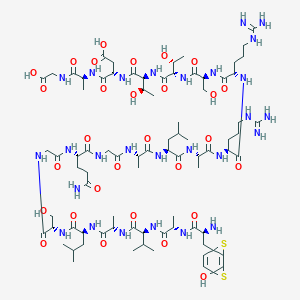
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
